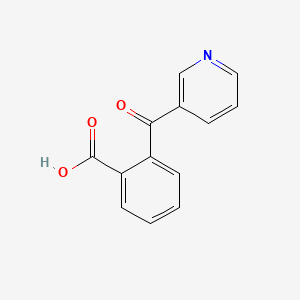

2-Nicotinoylbenzoic acid

Beschreibung

2-Nicotinoylbenzoic acid is a benzoic acid derivative substituted with a nicotinoyl group (derived from nicotinic acid) at the 2-position. The nicotinoyl group introduces unique electronic and steric effects, influencing solubility, reactivity, and biological activity compared to other substituents .

Eigenschaften

Molekularformel |

C13H9NO3 |

|---|---|

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

2-(pyridine-3-carbonyl)benzoic acid |

InChI |

InChI=1S/C13H9NO3/c15-12(9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(16)17/h1-8H,(H,16,17) |

InChI-Schlüssel |

NGBNHFPEOOVGQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nicotinoylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the nitration of benzoic acid followed by reduction and subsequent coupling with a pyridine derivative . The reaction conditions for these methods often require specific temperatures, solvents, and catalysts to achieve optimal yields.

Industrial Production Methods

Industrial production of 2-Nicotinoylbenzoic acid may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nicotinoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Nicotinoylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Nicotinoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-nicotinoylbenzoic acid with structurally related benzoic acid derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations :

- Nicotinoyl vs. Acetyl Groups: The nicotinoyl group (C₅H₄N–CO–) in 2-nicotinoylbenzoic acid introduces a larger, more polarizable aromatic system compared to the acetyl group in 2-acetylbenzoic acid. This likely enhances π-π stacking interactions and solubility in polar aprotic solvents .

- Ethoxy-Oxoacetamido Substituents : The ethoxy group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid contributes to lower water solubility but improves stability in organic solvents, as evidenced by its crystallographic data .

- Amino vs. Nicotinoyl Groups: 2-Aminobenzamides exhibit higher water solubility at acidic pH due to protonation of the amino group, whereas the nicotinoyl group may favor solubility in neutral or basic conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Nicotinoylbenzoic acid in academic research?

- Methodological Answer :

- Synthesis : Use nucleophilic acyl substitution or coupling reactions (e.g., nicotinoyl chloride with 2-hydroxybenzoic acid derivatives). Ensure stoichiometric ratios are optimized and reaction conditions (temperature, solvent polarity) are controlled.

- Characterization : Employ spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and aromatic C-H bonds .

- NMR (¹H/¹³C) : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and carboxylic acid proton signals (δ 10–13 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 243 for C₁₃H₉NO₃) and fragmentation patterns .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. How should researchers conduct a literature review to identify gaps in 2-Nicotinoylbenzoic acid studies?

- Methodological Answer :

- Database Selection : Prioritize primary sources (PubMed, SciFinder, Web of Science) and filter results using keywords: "2-Nicotinoylbenzoic acid," "synthesis," "pharmacokinetics," "metabolomics."

- Critical Evaluation : Assess study validity by checking experimental rigor (sample size, controls) and conflict of interest disclosures. Cross-reference findings across ≥3 independent studies .

- Gap Identification : Tabulate unresolved questions (e.g., metabolic pathways, receptor binding affinities) using comparative tables .

Q. What steps ensure experimental reproducibility when working with 2-Nicotinoylbenzoic acid?

- Methodological Answer :

- Protocol Documentation : Detail reaction conditions (solvent purity, catalyst loading), purification methods (recrystallization solvents, column chromatography gradients), and instrumental settings (e.g., NMR shimming parameters) .

- Data Sharing : Provide raw spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials. Use standardized formats (JCAMP-DX for spectra) .

- Replication Trials : Conduct triplicate experiments under identical conditions and report mean ± SD values for yields, melting points, and spectroscopic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Nicotinoylbenzoic acid?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Experimental Validation : Replicate conflicting studies using harmonized protocols (e.g., standardized cell viability assays like MTT or resazurin) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and identify confounding factors (e.g., enzyme polymorphisms) .

Q. What strategies optimize the experimental design for studying 2-Nicotinoylbenzoic acid’s stability under physiological conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (37–60°C), and UV light. Monitor degradation via LC-MS/MS and identify breakdown products .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and activation energy (Eₐ) of degradation pathways .

- Matrix Effects : Simulate biological fluids (e.g., plasma, SIF/SGF) and quantify stability using recovery rates (%) against spiked standards .

Q. How can multi-omics approaches elucidate the mechanism of action of 2-Nicotinoylbenzoic acid?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., NAD+-dependent enzymes) .

- Metabolomics : Use untargeted LC-HRMS to map metabolite shifts (e.g., ATP/ADP ratios, NAD+ levels) and correlate with phenotypic outcomes .

- Network Pharmacology : Integrate omics data into platforms like STRING or Cytoscape to visualize protein interaction networks and hub targets .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in 2-Nicotinoylbenzoic acid studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess cooperativity .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics and validate model robustness .

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses and refine potency estimates .

Methodological Guidelines from Evidence

- Data Presentation : Avoid redundant text-table overlap; use figures for trends and tables for exact values .

- Ethical Reporting : Disclose funding sources and cite prior work comprehensively to contextualize findings .

- Critical Analysis : Flag limitations (e.g., in vitro-to-in vivo extrapolation challenges) and propose follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.